2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid
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Overview
Description
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with a unique structure characterized by a dioxolane ring substituted with four methyl groups and a carboxylic acid functional group
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring with the desired substitution pattern. Industrial production methods may involve similar condensation reactions but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups on the dioxolane ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the dioxolane ring provides a rigid framework that influences the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid can be compared with similar compounds such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxolane ring but with boron instead of a carboxylic acid group.
5-Methyl-1,3-dioxolane-4-one: This compound has a similar ring structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,2,5,5-tetramethyl-1,3-dioxolane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)5(6(9)10)11-8(3,4)12-7/h5H,1-4H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUAAXKJCIEQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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